4-Phenyl-4-pyrrolidin-1-ylbutan-1-amine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

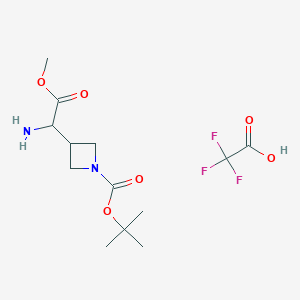

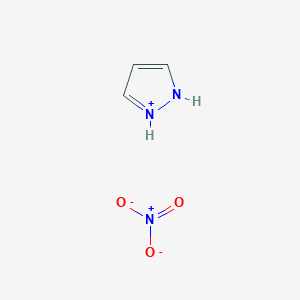

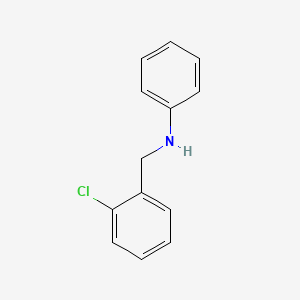

4-Phenyl-4-pyrrolidin-1-ylbutan-1-amine;dihydrochloride is a useful research compound. Its molecular formula is C14H24Cl2N2 and its molecular weight is 291.26. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pyrrole Derivatives and Their Applications

Pyrrole derivatives, including pyrrolidines, are fundamental structural units in many important biological molecules such as heme and chlorophyll. These derivatives are often synthesized by condensing amines with carbonyl-containing compounds, and they serve as critical intermediates in various synthetic pathways. Pyrrolidinones, for instance, are prepared from butyrolactone and ammonia or primary amines at high temperatures and find widespread use as intermediates, wetting agents, and solvents due to their relatively low toxicity. The important monomer 1-vinyl-2-pyrrolidinone, derived from 2-pyrrolidinone, highlights the versatility and significance of these compounds in chemical synthesis and applications (L. R. Anderson & Kou-Chang Liu, 2000).

Organosoluble, Thermal Stable, and Hydrophobic Polyimides

A study by Huang et al. (2017) focused on a novel aromatic diamine monomer containing pyridine rings, pyrrolidine groups, and ether linkages, showcasing its use in synthesizing a series of polyimides. These polymers exhibited excellent solubility, high thermal stability with glass transition temperatures exceeding 316°C, and significant hydrophobicity, indicating their potential in high-performance materials applications (Xiaohua Huang et al., 2017).

Redox-Annulations of Cyclic Amines

Cyclic amines such as pyrrolidine undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process leads to the formation of ring-fused pyrrolines, which can be further oxidized to pyrroles or reduced to pyrrolidines, demonstrating the synthetic utility of pyrrolidine derivatives in constructing complex heterocyclic structures (Y. Kang et al., 2015).

Catalytic Dimerization by Pyrrolidine Derivatives

Scandium, yttrium, and lanthanum complexes with the N-(2-pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligand have been synthesized and characterized for their ability to catalyze the Z-selective linear dimerization of phenylacetylenes. This highlights the role of pyrrolidine-containing ligands in transition metal catalysis and the synthesis of value-added organic compounds (S. Ge et al., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

4-phenyl-4-pyrrolidin-1-ylbutan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.2ClH/c15-10-6-9-14(16-11-4-5-12-16)13-7-2-1-3-8-13;;/h1-3,7-8,14H,4-6,9-12,15H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWORAVMVDJFBQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CCCN)C2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![prop-2-enyl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530783.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2530784.png)

![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B2530795.png)